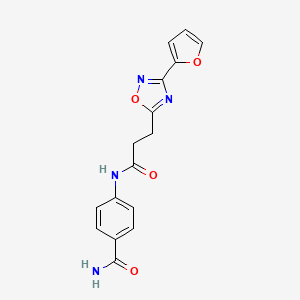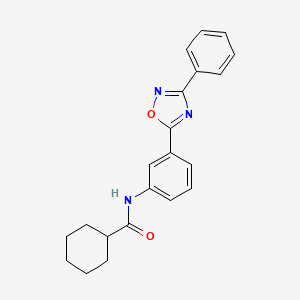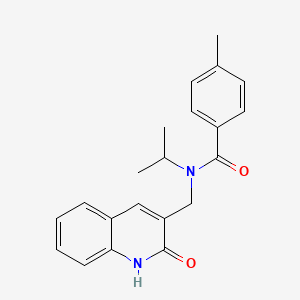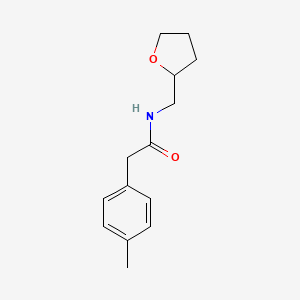
N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylisobutyramide
Vue d'ensemble
Description
“N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylisobutyramide” is a complex organic compound that contains a quinoline ring, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N . It also contains a phenyl group (a functional group with the formula -C6H5) and an isobutyramide group (a functional group with the formula -C(CH3)2CONH2).
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the quinoline ring, possibly through a Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, or Combes synthesis . The phenyl and isobutyramide groups could then be added through various organic reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline ring, along with the attached phenyl and isobutyramide groups. The exact structure would depend on the specific locations of these groups on the quinoline ring .
Chemical Reactions Analysis
Quinoline compounds are known to participate in both electrophilic and nucleophilic substitution reactions . The presence of the phenyl and isobutyramide groups could potentially influence the reactivity of the compound.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and the presence of the phenyl and isobutyramide groups. Quinoline itself is a weak tertiary base, forms salts with acids, and exhibits reactions similar to benzene and pyridine .
Applications De Recherche Scientifique
Antimalarial Activity
Quinoline derivatives have been known for their antimalarial properties. They form the basis of many antimalarial drugs, including chloroquine and mefloquine .
Anticancer Activity
Some quinoline derivatives have shown potent antiproliferative activity against cancer cells . The specific derivative and its mode of action would need further investigation.
Antibacterial Activity
Quinoline and its derivatives have been found to have antibacterial properties, making them potential candidates for the development of new antibiotics .
Antifungal Activity
Similar to its antibacterial properties, quinoline also exhibits antifungal activities . This could be useful in treating various fungal infections.
Anti-inflammatory and Analgesic Activities
Quinoline has been found to have anti-inflammatory and analgesic activities . This suggests potential applications in the treatment of conditions involving inflammation and pain.
Cardiovascular Activity
Quinoline derivatives have been associated with cardiotonic activities , indicating potential applications in the treatment of heart diseases.
Fluorescence Study
A study has shown that quinoline derivatives can exhibit fluorescence properties . This could have potential applications in the field of bioimaging or as fluorescence probes.
Synthesis of Metal Complexes
Quinoline derivatives can be used to synthesize metal complexes . These complexes can have various applications, including in catalysis, materials science, and medicinal chemistry.
Mécanisme D'action
Target of Action
It’s known that quinoline, a core structure in this compound, is a privileged scaffold that appears as an important construction motif for the development of new drugs . Quinoline nucleus is endowed with a variety of therapeutic activities .
Mode of Action
Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . They are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Biochemical Pathways
Quinoline derivatives have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities . This suggests that they may interact with a variety of biochemical pathways.
Result of Action
Given the broad range of biological activities exhibited by quinoline derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-14(2)20(24)22(17-9-4-3-5-10-17)13-16-12-15-8-6-7-11-18(15)21-19(16)23/h3-12,14H,13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVKZYQULKPFCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(CC1=CC2=CC=CC=C2NC1=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801153028 | |
| Record name | N-[(1,2-Dihydro-2-oxo-3-quinolinyl)methyl]-2-methyl-N-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801153028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
667881-45-0 | |
| Record name | N-[(1,2-Dihydro-2-oxo-3-quinolinyl)methyl]-2-methyl-N-phenylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=667881-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,2-Dihydro-2-oxo-3-quinolinyl)methyl]-2-methyl-N-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801153028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






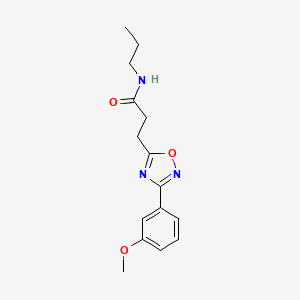
![8-bromo-5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7709810.png)



